Ezutromid
Übersicht
Beschreibung
Ezutromid is an orally administered small molecule utrophin modulator developed by Summit Therapeutics for the treatment of Duchenne muscular dystrophy (DMD). It is designed to upregulate utrophin, a protein structurally and functionally similar to dystrophin, which is deficient in DMD patients .
Wissenschaftliche Forschungsanwendungen
Ezutromid wurde ausgiebig auf sein Potenzial zur Behandlung der Duchenne-Muskeldystrophie untersucht. Seine Anwendungen umfassen:
Biologie und Medizin: This compound reguliert Utrophin nach oben, das den Mangel an Dystrophin bei DMD-Patienten ausgleichen kann, was möglicherweise den Krankheitsverlauf verlangsamt.
Chemie: Es dient als Modellverbindung für die Untersuchung der Utrophin-Modulation und ihrer Auswirkungen auf die Muskelfunktion.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es mit hoher Affinität an den Aryl-Kohlenwasserstoff-Rezeptor (AhR) bindet. Diese Bindung antagonisiert AhR, was zur Hochregulierung von Utrophin führt. Die erhöhten Utrophin-Spiegel können die Funktion von Dystrophin in Muskelzellen ersetzen, wodurch die Muskelintegrität und -funktion bei DMD-Patienten erhalten bleibt .
Wirkmechanismus
Target of Action
Ezutromid, also known as SMT C1100, is a small molecule that primarily targets the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons. This receptor has been shown to regulate xenobiotic-metabolizing enzymes such as cytochrome P450 .
In addition to AhR, this compound also modulates utrophin , a protein functionally and structurally similar to dystrophin . Utrophin modulation is particularly important in the context of Duchenne Muscular Dystrophy (DMD), a condition characterized by the absence of dystrophin.
Mode of Action
This compound acts as an antagonist of the AhR . It binds to AhR with an apparent KD of 50 nm, effectively inhibiting its activity . This antagonistic action on AhR leads to the upregulation of utrophin .
Biochemical Pathways
The primary biochemical pathway influenced by this compound involves the reciprocal expression of utrophin and dystrophin . In dystrophin-deficient conditions, such as DMD, utrophin is upregulated and theorized to replace dystrophin in order to maintain muscle fibers . By antagonizing AhR, this compound maintains the production of utrophin, potentially counteracting the lack of dystrophin and retarding muscle degeneration .
Pharmacokinetics
The pharmacokinetics of this compound in patients with DMD has been evaluated in clinical trials . . It’s known that the systemic exposure to this compound can be influenced by diet, with a balanced diet and whole-fat milk improving absorption and resulting in higher systemic exposure .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the upregulation of utrophin . This upregulation is theorized to compensate for the lack of dystrophin in DMD patients, thereby helping to maintain muscle fibers and retard muscle degeneration .
Action Environment
A balanced diet and the consumption of whole-fat milk have been shown to improve the absorption of this compound, leading to higher systemic exposure .
Biochemische Analyse
Biochemical Properties
Ezutromid is theorized to maintain utrophin, a protein functionally and structurally similar to dystrophin . Utrophin and dystrophin are reciprocally expressed and are found in different locations in a mature muscle cell . In dystrophin-deficient patients, utrophin was found to be upregulated and is theorized to replace dystrophin in order to maintain muscle fibers .
Cellular Effects
This compound has been shown to significantly decrease muscle inflammation in patients with Duchenne muscular dystrophy (DMD) . It is projected to have the potential to treat all patients suffering with DMD as it maintains the production of utrophin to counteract the lack of dystrophin to retard muscle degeneration .
Molecular Mechanism
The molecular mechanism of this compound involves the maintenance of utrophin, a protein functionally and structurally similar to dystrophin . Utrophin and dystrophin are reciprocally expressed, and are found in different locations in a mature muscle cell . In dystrophin-deficient patients, utrophin was found to be upregulated and is theorized to replace dystrophin in order to maintain muscle fibers .
Temporal Effects in Laboratory Settings
This compound was found to undergo hepatic oxidation of its 2-naphthyl substituent to produce two regioisomeric 1,2-dihydronaphthalene-1,2-diols, DHD1 and DHD3, as the major metabolites after oral administration in humans and rodents .
Metabolic Pathways
This compound undergoes hepatic oxidation of its 2-naphthyl substituent to produce two regioisomeric 1,2-dihydronaphthalene-1,2-diols, DHD1 and DHD3, as the major metabolites after oral administration in humans and rodents .
Vorbereitungsmethoden
The synthesis of Ezutromid involves several steps, starting with the preparation of the core benzoxazole structure. The synthetic route typically includes:
Formation of the benzoxazole ring: This is achieved through the cyclization of 2-aminophenol with a carboxylic acid derivative.
Introduction of the naphthyl group: The naphthyl group is introduced via a Friedel-Crafts acylation reaction.
Industrial production methods for this compound are not widely documented, but they likely involve optimization of these synthetic steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
Ezutromid unterliegt verschiedenen Arten von chemischen Reaktionen:
Oxidation: Es kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in ein Sulfid umwandeln.
Substitution: Der Benzoxazolring kann elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Elektrophile wie Halogene für Substitutionsreaktionen. Wichtige Produkte, die aus diesen Reaktionen entstehen, sind Sulfoxide, Sulfone und halogenierte Derivate .
Vergleich Mit ähnlichen Verbindungen
Ezutromid ist unter den Utrophin-Modulatoren aufgrund seines spezifischen Wirkmechanismus und seiner hohen Affinität für AhR einzigartig. Zu den ähnlichen Verbindungen gehören:
SMT C1100: Ein weiterer von Summit Therapeutics entwickelter Utrophin-Modulator.
BMN 195: Eine Verbindung mit einer ähnlichen Struktur und Funktion wie this compound.
Diese Verbindungen verfolgen das gemeinsame Ziel, Utrophin zur Behandlung von DMD hochzuregulieren, aber Ezutromids spezifische Bindung an AhR hebt es von den anderen ab.
Eigenschaften
IUPAC Name |
5-ethylsulfonyl-2-naphthalen-2-yl-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c1-2-24(21,22)16-9-10-18-17(12-16)20-19(23-18)15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGCNXAZROJSNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241525 | |
Record name | SMT c1100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945531-77-1 | |
Record name | 5-(Ethylsulfonyl)-2-(2-naphthalenyl)benzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=945531-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ezutromid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945531771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ezutromid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12888 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SMT c1100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EZUTROMID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/645R07LF0D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.